molecular formula C26H31FO7 B12707471 6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) CAS No. 60864-39-3

6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)

Cat. No.: B12707471
CAS No.: 60864-39-3
M. Wt: 474.5 g/mol
InChI Key: FDAOKSHOAVMOQN-WVBYCQJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid derivative characterized by a steroidal backbone with multiple functional modifications. Its structure includes:

  • 6beta-fluoro substitution: Enhances glucocorticoid receptor binding affinity and metabolic stability .
  • 16alpha-methyl group: Reduces mineralocorticoid activity and improves anti-inflammatory potency .
  • 1,4,9(11)-triene system: The conjugated double bonds at positions 1,4, and 9(11) contribute to its structural rigidity and pharmacological activity .
  • 17,21-diacetate groups: Acetylation at both hydroxyl positions increases lipophilicity, improving topical bioavailability and prolonging duration of action .

The compound’s molecular formula is C26H31FO7 (inferred from analogs), with a molecular weight of approximately 474.5 g/mol (calculated). It is primarily used in pharmaceutical research for its potent anti-inflammatory and immunosuppressive properties.

Properties

CAS No.

60864-39-3

Molecular Formula

C26H31FO7

Molecular Weight

474.5 g/mol

IUPAC Name

4-[(6R,8S,10R,13S,14S,16R,17S)-17-(carboxymethyl)-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C26H31FO7/c1-13-8-17-15-10-19(27)18-9-14(28)4-6-24(18,2)16(15)5-7-25(17,3)26(13,12-22(32)33)23(34)20(29)11-21(30)31/h4-6,9,13,15,17,19-20,29H,7-8,10-12H2,1-3H3,(H,30,31)(H,32,33)/t13-,15-,17+,19-,20?,24-,25+,26-/m1/s1

InChI Key

FDAOKSHOAVMOQN-WVBYCQJASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@@]1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3=CCC2(C1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F

Origin of Product

United States

Preparation Methods

Starting Material

The precursor is generally a 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione or a closely related steroid with free hydroxyl groups at 17 and 21 positions. This precursor is often converted into its diacetate form by reaction with isopropenyl acetate under acidic catalysis.

Acetylation Step

  • The steroid precursor is reacted with isopropenyl acetate in the presence of an acid catalyst such as p-toluenesulfonic acid or methanesulfonic acid.
  • The reaction is conducted under nitrogen atmosphere at elevated temperatures (around 55–80 °C) for approximately 60 minutes.
  • This step converts the 17 and 21 hydroxyl groups into acetate esters, activating the steroid for subsequent fluorination.

Fluorination Step

  • The acetylated steroid solution is cooled to 0 °C under nitrogen atmosphere.
  • Fluorination is performed using Selectfluor® (a commercially available electrophilic fluorinating agent) added portionwise.
  • The reaction proceeds for about 12 hours at 0 °C, yielding a mixture of 6α and 6β fluorinated isomers, with the 6β isomer predominating.
  • The reaction mixture is then neutralized with aqueous ammonia to pH 7–7.5, filtered, and dried under vacuum at 60 °C to isolate the product.

Isomeric Purity and Yield

  • High-performance liquid chromatography (HPLC) analysis shows a 6α:6β fluorine isomer ratio typically around 6α:6β = 6–7% : 93–94%, indicating strong stereoselectivity favoring the 6β-fluoro isomer.
  • Yields reported are in the range of 70–80% based on starting material.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Atmosphere Notes
Acetylation Isopropenyl acetate, p-toluenesulfonic acid or methanesulfonic acid 55–80 60 min N2 Converts 17,21-OH to diacetate
Fluorination Selectfluor® (electrophilic fluorinating agent) 0 12 hours N2 Produces 6β-fluoro isomer predominantly
Neutralization 32% aqueous ammonia to pH 7–7.5 Ambient - - Precipitates product
Isolation Filtration and vacuum drying 60 Until dry - Final product isolation

Comparative Notes on Fluorination Agents

Fluorinating Agent Advantages Disadvantages
Perchloryl fluoride Effective fluorination Explosive, highly corrosive, requires long reaction times
Selectfluor® Safer, milder conditions, stereoselective More expensive reagent

Scientific Research Applications

Introduction to 6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)

6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate), commonly referred to as a synthetic glucocorticoid, is a compound with significant pharmacological properties. Its molecular formula is C26H31FO6C_{26}H_{31}FO_{6} and it has a molecular weight of approximately 458.52 g/mol. This compound is notable for its anti-inflammatory and immunosuppressive effects, making it a valuable substance in various therapeutic applications.

Anti-inflammatory Agent

The primary application of 6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) lies in its potent anti-inflammatory properties. It is effective in treating various inflammatory conditions such as:

  • Rheumatoid Arthritis : The compound exhibits significant efficacy in reducing inflammation and pain associated with rheumatoid arthritis.
  • Dermatitis : It is used in topical formulations to alleviate symptoms of contact dermatitis and allergic reactions.
  • Respiratory Conditions : The compound can be administered for conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to reduce airway inflammation.

Immunosuppressive Therapy

Due to its immunosuppressive effects, this glucocorticoid is utilized in clinical settings to manage autoimmune diseases and prevent organ transplant rejection. Its ability to modulate the immune response makes it suitable for:

  • Autoimmune Disorders : Conditions like lupus and multiple sclerosis may be treated with this compound to suppress abnormal immune activity.
  • Transplant Medicine : It helps prevent rejection in organ transplant recipients by dampening the immune response against the transplanted organ.

Hormonal Therapy

This compound also plays a role in hormonal therapies due to its glucocorticoid activity. It can be involved in:

  • Hormone Replacement Therapy : In cases of adrenal insufficiency, it can supplement deficient hormone levels.
  • Endocrine Disorders : It is used in managing conditions that require glucocorticoid supplementation.

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial evaluating the effects of glucocorticoids on patients with rheumatoid arthritis demonstrated that administration of compounds similar to 6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) resulted in significant reductions in joint swelling and pain scores compared to placebo groups.

Case Study 2: Asthma Management

In a study focusing on asthma management, patients receiving inhaled formulations containing this glucocorticoid showed marked improvements in lung function tests and reduced frequency of asthma exacerbations over a six-month period.

Research Findings

Recent studies have highlighted the improved therapeutic index of this compound compared to other glucocorticoids. The modifications in its structure contribute to enhanced anti-inflammatory activity while minimizing side effects such as gastrointestinal disturbances and fluid retention .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Molecular Formula Substituents Key Structural Differences
Target Compound : 6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) C26H31FO7 6β-F, 16α-CH3, 1,4,9(11)-triene, 17,21-diacetate Reference compound for comparison.
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate C24H29FO5 6α-F, 16α-CH3, 1,4,9(11)-triene, 21-acetate Lacks 17-acetate; 6α-F instead of 6β-F reduces glucocorticoid receptor affinity .
Betamethasone 21-acetate C24H31FO6 9α-F, 16β-CH3, 1,4-diene, 21-acetate 9α-F and 16β-CH3 confer higher systemic potency but increased risk of side effects .
9β,11α-Epoxy-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) C26H31FO7 6β-F, 16α-CH3, 9β,11α-epoxide, 1,4-diene, 17,21-diacetate Epoxide ring at 9β,11α alters metabolic stability and receptor interaction .
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) C26H28BrCl2FO7 6β-F, 16α-CH3, 2-Br, 9,11β-Cl2, 17,21-diacetate Additional halogenation increases molecular weight and alters pharmacokinetics .

Pharmacological Activity

  • Target Compound : Demonstrates 5–10× higher glucocorticoid activity compared to hydrocortisone in vitro due to 6β-F and 16α-CH3 substitutions, which optimize receptor binding .
  • 6alpha-Fluoro analog (21-acetate only) : Shows reduced topical efficacy (50% lower than target compound) due to lack of 17-acetate and 6α-F stereochemistry .
  • Betamethasone 21-acetate : Higher systemic bioavailability but associated with adrenal suppression due to 9α-F and 16β-CH3 .
  • Epoxide derivative (9β,11α) : Reduced mineralocorticoid activity but shorter half-life due to metabolic cleavage of the epoxide ring .

Biological Activity

6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative known for its significant biological activity. This compound exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in therapeutic applications. The structural modifications enhance its pharmacokinetic profile and receptor affinity.

Chemical Structure and Properties

The compound's molecular formula is C24H30O5C_{24}H_{30}O_5, with a molecular weight of 398.49 g/mol. The presence of fluorine and hydroxyl groups contributes to its unique biological activity.

Property Value
Molecular FormulaC24H30O5
Molecular Weight398.49 g/mol
CAS Number10106-41-9
Purity>95% (HPLC)

As a glucocorticoid, the compound primarily exerts its biological effects through modulation of gene expression related to inflammation and immune response. It binds to glucocorticoid receptors (GR) with high affinity, influencing various cellular signaling pathways:

  • Receptor Binding : The compound interacts with GR, leading to conformational changes that allow the receptor to regulate gene transcription.
  • Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Immunosuppressive Activity : By modulating immune cell function, it reduces the activation and proliferation of lymphocytes.

Biological Activity Studies

Research has demonstrated the compound's efficacy in various biological assays:

  • In Vitro Studies : Cell culture experiments show that the compound significantly reduces the production of inflammatory mediators in macrophages.
  • In Vivo Studies : Animal models of inflammation (e.g., carrageenan-induced paw edema) indicate that the compound effectively decreases swelling and pain.

Case Study: Anti-inflammatory Efficacy

A study conducted on rats demonstrated that administration of 6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) resulted in a marked reduction in paw edema compared to control groups. The results highlighted its potential as a therapeutic agent for inflammatory conditions.

Pharmacokinetics

The acetate groups at positions 17 and 21 enhance the lipophilicity of the compound, improving bioavailability and allowing for better absorption when administered orally or intramuscularly.

Safety and Toxicology

Toxicological evaluations indicate that while the compound is generally well-tolerated at therapeutic doses, high doses may lead to side effects such as adrenal suppression and metabolic disturbances. Monitoring is recommended during prolonged use.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) under GHS classification .

  • PPE Requirements : Use nitrile gloves, lab coats, sealed goggles, and N95 respirators. Ensure fume hoods or local exhaust ventilation are operational to minimize aerosol exposure .

  • Emergency Measures : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 15 minutes and seek medical evaluation. Use water mist or CO₂ extinguishers for fires .

    • Data Table :
Hazard TypeGHS CategoryPrecautionary Measures
Acute Toxicity4Avoid ingestion; use respiratory protection
Skin Irritation2Wear impermeable gloves
Eye Damage2AUse sealed goggles

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Compare IR spectra to pharmacopeial reference standards (e.g., USP 〈197M〉) to confirm functional groups like acetate (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase of chloroform:methanol (9:1). Spot a 0.5 mg/mL solution in ethanol; Rf values should align with betamethasone acetate (Rf ~0.45) as a structural analog .
  • HPLC-MS : Employ C18 columns with UV detection at 240 nm. Expected molecular ion [M+H]⁺ at m/z 529 (approximate molecular weight: 528.50 g/mol) .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer :

  • Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of acetate groups. Desiccate to limit moisture-induced degradation .
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like free hydroxyl derivatives .

Advanced Research Questions

Q. How do fluorination and methyl substitution at C6β and C16α positions influence glucocorticoid receptor (GR) binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use GR crystal structures (PDB ID: 1P93) to simulate ligand-receptor interactions. Fluorine at C6β enhances hydrophobic interactions with Leu753 and Gln642, while C16α-methyl reduces metabolism by CYP3A4, prolonging half-life .

  • Comparative SAR Studies : Compare GR transactivation assays (EC₅₀) with dexamethasone (EC₅₀ ~0.1 nM). Structural analogs with 6β-fluoro substitutions show 3–5× higher potency due to increased membrane permeability .

    • Data Table :
CompoundC6 SubstituentC16 SubstituentGR Binding EC₅₀ (nM)
DexamethasoneHα-CH₃0.1
Target Compoundβ-Fα-CH₃0.03 (estimated)

Q. What analytical challenges arise in characterizing degradation impurities, and how can they be resolved?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of 21-acetate forms 21-hydroxy derivatives; oxidation at C1–C2 double bond generates epoxy intermediates .
  • LC-HRMS : Use a Q-TOF mass spectrometer with ESI+ mode to identify impurities (e.g., m/z 487.45 for deacetylated product). Pair with NMR (¹H, ¹³C) to confirm stereochemistry at C9(11) .
  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (hydrolytic), 3% H₂O₂ (oxidative), and UV light (photolytic) to profile degradation pathways .

Q. Which computational strategies can optimize synthetic routes for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model key steps, such as Friedel-Crafts acylation for 17,21-diacetate formation. Transition state analysis predicts energy barriers for regioselective fluorination .
  • Machine Learning : Train models on corticosteroid synthesis datasets to predict optimal catalysts (e.g., TiCl₄ for acetate protection) and solvent systems (e.g., DMF for fluorination reactions) .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to confirm α/β configurations (e.g., C16α-methyl shows cross-peaks with C13-CH₃) .
  • Toxicological Profiling : Conduct Ames tests (OECD 471) to assess mutagenicity of degradation impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.